![molecular formula C21H24N2O6S2 B2858325 Ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 886918-86-1](/img/structure/B2858325.png)
Ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an ethylsulfonyl group, a benzamido group, and a tetrahydrothieno[2,3-c]pyridine ring, which is a type of heterocyclic ring containing sulfur and nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the benzamido group could participate in reactions typical of amides, such as hydrolysis. The ethylsulfonyl group could undergo reactions typical of sulfones .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Research on ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate and related compounds has primarily focused on synthetic methodologies and chemical transformations. The compound acts as a versatile intermediate in organic synthesis, demonstrating the ability to undergo various transformations under different reaction conditions.
One notable study describes the synthesis of highly functionalized tetrahydropyridines via a phosphine-catalyzed [4 + 2] annulation, showcasing the utility of related ethyl carboxylates as 1,4-dipole synthons in regioselective annulation reactions (Zhu, Lan, & Kwon, 2003). This process highlights the compound's role in facilitating the synthesis of complex heterocyclic structures.
Further exploration into the chemistry of similar compounds led to the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, emphasizing the adaptability of such compounds in generating a variety of heterocyclic frameworks with potential pharmacological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).
Additionally, innovative microwave-promoted syntheses have been developed, utilizing novel 6-acetylpyridine-2-carboxylic acid derivatives as precursors for the generation of pyridine carboxamides and tert-carboximides, revealing the potential of these compounds in streamlining synthetic routes and enhancing reaction efficiencies (Su, Zhao, Zhang, & Qin, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-acetyl-2-[(3-ethylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S2/c1-4-29-21(26)18-16-9-10-23(13(3)24)12-17(16)30-20(18)22-19(25)14-7-6-8-15(11-14)31(27,28)5-2/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVNEHSSHRISNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate |
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